N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide

Description

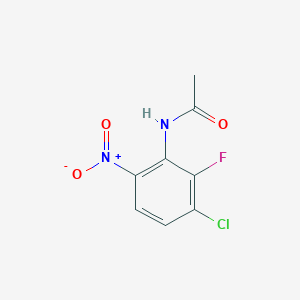

N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide is a halogenated and nitro-substituted acetamide derivative. Its molecular structure features an acetamide group attached to a phenyl ring substituted at positions 2 (fluoro), 3 (chloro), and 6 (nitro). The nitro group is a strong electron-withdrawing substituent, while the halogens (Cl and F) contribute to electronic and steric effects.

Properties

Molecular Formula |

C8H6ClFN2O3 |

|---|---|

Molecular Weight |

232.59 g/mol |

IUPAC Name |

N-(3-chloro-2-fluoro-6-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H6ClFN2O3/c1-4(13)11-8-6(12(14)15)3-2-5(9)7(8)10/h2-3H,1H3,(H,11,13) |

InChI Key |

FVMRDXKBIFDGPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1F)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Steps in the Synthesis:

Preparation of the Nitroaniline Precursor :

- A precursor such as 3-chloro-2-fluoro-6-nitroaniline is prepared by selective nitration and halogenation of fluorobenzene derivatives.

- Reaction conditions often include concentrated nitric acid and sulfuric acid for nitration.

-

- The nitroaniline precursor reacts with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or sodium acetate).

- This step introduces the acetamide functional group.

Reaction Conditions :

- Temperature: Typically room temperature to 50°C.

- Solvent: Commonly used solvents include ethanol or dichloromethane.

- Duration: Stirring for several hours (4–8 hours) ensures complete reaction.

Yield :

Optimized conditions have reported yields around 80%.

Alternative Methods

Compounds similar to this compound can be synthesized using other approaches:

Direct Acetylation :

Direct acetylation of 3-chloro-2-fluoro-6-nitroaniline using acetic anhydride in the presence of catalysts such as zinc chloride has been explored. This method avoids intermediate purification steps and provides moderate yields.

Use of Acetylating Agents :

Acetylating agents like acetyl chloride or acetic acid derivatives can be employed under acidic or basic conditions. These methods are particularly useful for large-scale synthesis due to their simplicity.

Reaction Mechanisms

The mechanism involves nucleophilic substitution reactions where the amine group on the nitroaniline precursor reacts with the acetylating agent to form the amide bond.

Key Reaction Steps :

- Protonation of the acetylating agent.

- Attack by the amine group on the carbonyl carbon.

- Elimination of leaving groups (e.g., HCl or acetate).

Spectroscopic Confirmation

After synthesis, characterization is performed using spectroscopic techniques:

- Infrared (IR) : Confirms amide functional groups via characteristic C=O stretching vibrations (~1650 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : Verifies structural integrity by identifying chemical shifts corresponding to aromatic protons, halogens, and amide groups.

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Nitration | Nitric acid, sulfuric acid | Formation of nitroaniline precursor | ~85% |

| Halogenation | Chlorine gas or thionyl chloride | Introduction of chlorine substituent | ~90% |

| Acetylation | Acetic anhydride or acetyl chloride + base | Formation of acetamide group | ~80% |

Notes on Optimization

- Reaction temperature and solvent choice significantly influence yield and purity.

- Purification steps such as recrystallization are essential for removing impurities.

- Reaction monitoring via TLC (thin-layer chromatography) ensures complete conversion.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen-containing groups.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol can be used for nucleophilic aromatic substitution.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for the reduction of the nitro group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.

Reduction: N-(3-Chloro-2-fluoro-6-aminophenyl)acetamide.

Oxidation: Various oxidized derivatives depending on the extent of oxidation.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide exhibit notable antibacterial properties. These compounds are believed to act by inhibiting bacterial cell wall synthesis or interfering with protein synthesis, which is crucial in combating resistant bacterial strains. For example, studies have shown that derivatives of acetamides can effectively target pathogens such as Klebsiella pneumoniae, a common cause of nosocomial infections .

Case Study: Antibacterial Efficacy

- A study evaluated the activity of N-(4-fluoro-3-nitrophenyl)acetamide derivatives against Klebsiella pneumoniae. The findings suggested that the presence of a chloro atom enhances antibacterial activity by stabilizing interactions with target enzymes involved in cell lysis .

Antitubercular Properties

The compound also shows promise as a potential antitubercular agent. Research into similar compounds has demonstrated varying degrees of effectiveness against Mycobacterium tuberculosis, with some derivatives achieving minimal inhibitory concentrations (MICs) as low as 4 µg/mL .

Case Study: Antitubercular Activity

- A series of novel derivatives were synthesized and tested for their antitubercular activities. The most potent derivative exhibited significant efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis, highlighting the potential for developing new treatments for tuberculosis .

Summary of Findings

Mechanism of Action

The mechanism by which N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. The presence of the nitro group can lead to the generation of reactive nitrogen species, which can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The target compound’s substituents (Cl, F, NO₂) are all electron-withdrawing, contrasting with compounds like N-(3-methylphenyl)-2,2,2-trichloro-acetamide (), which contains an electron-donating methyl group. The nitro group in the target compound likely enhances acidity of the amide proton compared to methyl-substituted analogs, affecting hydrogen bonding and crystal packing .

Key Comparisons :

- Electron-Withdrawing vs. Donating Groups: N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide: Strongly electron-withdrawing (NO₂, Cl, F) → Reduced electron density on the phenyl ring. N-(3-methylphenyl)-2,2,2-trichloro-acetamide (): Electron-donating (CH₃) → Increased electron density. Impact: Nitro-substituted compounds may exhibit lower solubility in polar solvents due to enhanced intermolecular interactions .

Positional Isomerism and Substitution Patterns

The target compound’s substituents occupy positions 2, 3, and 6 on the phenyl ring. In contrast, 2-chloro-N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide () substitutes position 2 with methyl instead of chlorine. This difference alters steric bulk and electronic effects:

Structural Analogues :

Core Structure Variations

The target compound’s simple acetamide group contrasts with derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (), which incorporates a benzothiazole ring.

Biological Activity

N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial agents. This article reviews its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the acetamide family, which has been recognized for various biological activities including antibacterial and antifungal properties. The synthesis typically involves the introduction of halogen and nitro groups on the phenyl ring, which are crucial for enhancing biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Compounds with similar structures have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis or interfering with protein synthesis. The specific interactions of this compound with biological targets are still under investigation, but preliminary studies suggest its potential application in treating infections caused by resistant bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Studies have shown that derivatives of acetamides can have varying MIC values against pathogens such as Klebsiella pneumoniae. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated an MIC of 512 µg/mL against K. pneumoniae, indicating a promising antibacterial profile (Table 1) .

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Klebsiella pneumoniae |

| N-(4-fluoro-3-nitrophenyl)acetamide | 1024 | Klebsiella pneumoniae |

The mechanism of action for this compound likely involves interaction with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The presence of chloro and nitro groups may enhance binding affinity and specificity toward these targets, leading to effective bacterial lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the phenyl ring significantly influence antibacterial potency. For example, the introduction of halogen atoms at specific positions has been correlated with increased activity against resistant strains .

Case Studies

- Antimicrobial Activity Against K. pneumoniae : A study focused on the antibacterial potential of various acetamides, including this compound, found that compounds with chloro substitutions exhibited improved antimicrobial efficacy compared to their non-chloro counterparts .

- Cytotoxicity and Pharmacokinetics : In addition to antibacterial activity, the cytotoxicity profiles of these compounds were assessed. Preliminary results indicate that while some derivatives show promising antibacterial effects, they also maintain favorable safety profiles in vitro, suggesting potential for further development as therapeutic agents .

Q & A

Q. What are the common synthetic routes for N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with nucleophiles (e.g., alkoxides or amines) under alkaline conditions to introduce functional groups .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines, as seen in related acetamide syntheses .

Condensation : React the intermediate aniline with acetylating agents (e.g., acetic anhydride) to form the acetamide moiety .

Q. Key Considerations :

- Alkaline conditions (e.g., K₂CO₃) are critical for substitution efficiency .

- Reduction steps may require inert atmospheres to prevent side reactions.

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Structural confirmation relies on:

- Infrared Spectroscopy (IR) : Detect characteristic peaks for C=O (~1650–1700 cm⁻¹), C-Cl (~550–750 cm⁻¹), and NO₂ (~1520–1350 cm⁻¹) stretching vibrations .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as complex multiplets (δ 7.0–8.5 ppm). Acetamide methyl groups resonate at δ ~2.1 ppm .

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ ~168–170 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via [M+H]⁺ peaks and fragmentation patterns.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between expected and observed data (e.g., unexpected splitting in NMR) can be addressed by:

Variable Temperature (VT-NMR) : Identify dynamic processes (e.g., rotamers) causing peak broadening .

2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings .

X-ray Crystallography : Resolve absolute configuration and confirm substituent positions .

Case Study : In related chloroacetamides, crystallography revealed nitro-group torsional angles deviating from planarity, explaining anomalous NMR coupling constants .

Q. What crystallographic methods are used for structural determination?

Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Refinement : Employ SHELX programs (e.g., SHELXL for refinement) to model atomic positions and thermal parameters .

Validation : Check for R-factors (< 5%) and analyze intermolecular interactions (e.g., hydrogen bonds) using Mercury software.

Example : In N-(4-chloro-2-nitrophenyl) derivatives, SHELX refinement revealed intermolecular H-bonding (C–H⋯O) stabilizing crystal packing .

Q. How can reaction conditions be optimized to minimize impurities?

Methodological Answer:

DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions.

Chromatographic Monitoring : Use HPLC or TLC to track byproduct formation during synthesis .

Acid/Base Workup : Adjust pH to precipitate impurities (e.g., unreacted nitro precursors) .

Case Study : Substitution reactions in alkaline media (pH 10–12) improved yields of N-aryl intermediates from 60% to 85% by suppressing hydrolysis .

Q. What computational methods validate the molecular structure and reactivity?

Methodological Answer:

DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict vibrational frequencies and NMR chemical shifts .

Molecular Docking : Study interactions with biological targets (e.g., enzymes) to rationalize bioactivity .

Reactivity Simulations : Use Gaussian or ORCA to model reaction pathways (e.g., nitro reduction energetics).

Example : DFT studies on chloroacetamides showed that electron-withdrawing groups (e.g., NO₂) increase electrophilicity at the carbonyl carbon, guiding derivatization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.